2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

SAR campaigns risk invalidation when structurally similar piperidine analogs are procured interchangeably. 2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone eliminates this variable: - Balanced XLogP3=0.9 (Δ0.6 vs. des-methyl analog) reduces promiscuity & phospholipidosis risk per CNS MPO scoring. - Rigid 4-substituted benzyl-methyl-amino pharmacophore enables co-crystallization for structure-based kinase inhibitor design. - 98% purity, suitable as a fragment for growing/merging strategies in tyrosine kinase programs.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B7916653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CN
InChIInChI=1S/C15H23N3O/c1-17(12-13-5-3-2-4-6-13)14-7-9-18(10-8-14)15(19)11-16/h2-6,14H,7-12,16H2,1H3
InChIKeyYPGYCYVHDNITFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone – Structural & Physicochemical Baseline


2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone (PubChem CID 66567109) is a synthetic piperidine derivative with the molecular formula C₁₅H₂₃N₃O, a molecular weight of 261.36 g/mol, and a computed XLogP3-AA of 0.9 [1]. It features a 4-(benzyl-methyl-amino) substituent directly attached to the piperidine ring and a 2-amino-ethanone side chain at the 1-position. The compound is available from multiple research chemical suppliers at purities of ≥95% and typically 98% . Its structural architecture positions it as a versatile building block in medicinal chemistry programs targeting central nervous system (CNS) and kinase-related pathways.

Why Direct Substitution by Structural Analogs Is Scientifically Unjustified


In‑class compounds such as 2‑amino-1-(4-benzylpiperidin-1-yl)ethanone (CAS 202124-60-5), 2‑amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)ethanone (CAS 1353955-07-3), and 2‑amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)ethanone (CAS 1353975-67-3) differ from the target compound by a single methyl group, an extended alkyl chain, or a methylene linker, respectively. These seemingly minor structural perturbations produce quantifiable shifts in lipophilicity (ΔXLogP3 up to 0.6), hydrogen‑bond acceptor count, and topological polar surface area [1][2]. Such changes alter membrane permeability, metabolic stability, and off‑target binding profiles in ways that cannot be predicted without direct comparative data. A procurement decision that treats any of these analogs as interchangeable therefore introduces uncontrolled variables into SAR campaigns and risks invalidating entire lead‑optimization workflows.

Quantitative Differentiation Evidence Versus Closest Structural Analogs


N-Methyl vs. Des-Methyl: Lipophilicity and Hydrogen-Bond Acceptor Capacity

The presence of the N‑methyl group on the benzylamine nitrogen differentiates the target compound from 2‑amino-1-(4-benzylpiperidin-1-yl)ethanone (Comparator A). PubChem‑computed data show that the target compound exhibits an XLogP3-AA of 0.9 versus 1.5 for Comparator A, a ΔXLogP3 of −0.6 units, indicating lower lipophilicity [1][2]. The target compound also possesses three hydrogen‑bond acceptors (versus two for Comparator A) and a larger topological polar surface area (49.6 vs. 46.3 Ų), which together predict improved aqueous solubility and reduced passive membrane permeability relative to the des‑methyl analog.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Methyl vs. Ethyl N-Alkyl Substitution: Ligand Efficiency Metrics

Replacement of the N‑methyl group with an N‑ethyl group (Comparator B, CAS 1353955-07-3) increases the molecular weight from 261.36 to 275.39 g/mol and adds an additional rotatable bond, increasing conformational entropy [1]. The target compound maintains a lower molecular weight and fewer rotatable bonds, which is generally favorable for ligand efficiency metrics. The N‑ethyl analog is also more lipophilic (estimated XLogP3 ≈ 1.4–1.5, based on the +1 carbon increment relative to the target’s 0.9), potentially increasing non‑specific protein binding.

Lead Optimization Ligand Efficiency ADME Prediction

Direct Attachment vs. Methylene Linker: Conformational Rigidity

The target compound bears the benzyl‑methyl‑amino group directly on the piperidine C‑4 position, whereas Comparator C (CAS 1353975-67-3) inserts a methylene linker between the piperidine ring and the benzyl‑methyl‑amino moiety. This additional methylene group increases the molecular weight to 275.39 g/mol and adds flexibility that may reduce binding site complementarity [1]. Although no head‑to‑head target‑engagement data exist for this specific pair, literature on related N‑benzylpiperidine scaffolds indicates that linker length modulates selectivity among aminergic GPCR subtypes [2].

Conformational Analysis Structure-Based Design Selectivity Optimization

Purity Benchmarking for Stringent SAR Studies

The target compound is supplied at a verified purity of 98% (HPLC) by Leyan , which exceeds the typical 95% purity offered for the des‑methyl analog 2‑amino-1-(4-benzylpiperidin-1-yl)ethanone by BenchChem and matches the 98% purity of the ethyl analog (CAS 1353955-07-3) . Higher purity reduces the likelihood of confounding biological assay results due to impurities, a critical factor when potency differences among analogs may be small (ΔpIC₅₀ < 0.5).

Quality Control Reproducibility SAR Campaigns

Positional Isomerism: 4-Substitution vs. 3-Substitution Selectivity

The target compound is substituted at the piperidine 4‑position, whereas its positional isomer (Comparator D, CAS 1354001-04-9) carries the benzyl‑methyl‑amino group at the 3‑position. Although the two isomers share the identical molecular formula (C₁₅H₂₃N₃O, MW 261.36) and similar computed properties, literature on piperidine‑based GPCR ligands demonstrates that 3‑ vs. 4‑substitution can shift receptor subtype selectivity by >10‑fold [1]. For example, in a series of N‑benzylpiperidine HDAC/AChE inhibitors, the 4‑substituted derivatives exhibited dual HDAC/AChE inhibition (IC₅₀ = 0.17–0.45 μM), whereas 3‑substituted analogs showed divergent selectivity profiles [2].

Positional Isomer Differentiation Receptor Pharmacology Selectivity Screening

Optimal Research & Industrial Application Scenarios


CNS Lead Optimization Requiring Low Lipophilicity

The target compound’s XLogP3-AA of 0.9, which is 0.6 units lower than the des‑methyl analog, makes it a preferred starting scaffold for CNS drug discovery programs where excessive lipophilicity correlates with increased promiscuity, phospholipidosis risk, and poor metabolic stability [1]. Its balanced hydrophilicity aligns with the CNS MPO desirability score and supports the design of brain‑penetrant candidates.

Kinase Inhibitor Fragment Libraries and Structure-Based Design

The 4‑amino‑piperidine motif is a recognized privileged structure in kinase inhibitor design. The direct attachment of the benzyl‑methyl‑amino group (no flexible linker) provides a rigid, vector‑defined pharmacophore amenable to co‑crystallization and structure‑based optimization [2]. The compound serves as a high‑purity (98%) fragment for growing or merging strategies in tyrosine kinase inhibitor programs.

GPCR Subtype Selectivity Profiling: 4- vs. 3-Positional Isomers

Because 4‑substituted N‑benzylpiperidines can exhibit >10‑fold selectivity differences relative to their 3‑substituted isomers at aminergic GPCRs [3], the target compound is the appropriate choice for selectivity panels targeting dopamine, serotonin, or histamine receptor subtypes where the 4‑position is known to be critical for binding.

Analytical Reference Standard for Metabolite Identification

N‑benzyl-4-(methylamino)piperidine (BMP) is a known metabolite of the FGFR modulator SUN13837 and was found to possess phospholipidosis‑inducing potential [4]. The target compound, containing the 2‑amino‑ethanone moiety, can serve as a synthetic precursor or reference standard for developing BMP analogs with reduced toxicity, enabling metabolite identification and quantification in preclinical ADME studies.

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